molecular formula C22H20O4 B11395600 3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one

3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11395600
M. Wt: 348.4 g/mol
InChI Key: ILWDXRDZLZWEGS-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one is a heterocyclic compound that belongs to the class of furochromenes These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one can be achieved through a multicomponent reaction involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furochromene moiety in acidic media . This method allows for the efficient synthesis of the target compound with a high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substituents and the resulting chemical properties

Properties

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-9-propylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C22H20O4/c1-4-5-15-11-19(23)26-18-10-13(2)20-17(12-25-22(20)21(15)18)14-6-8-16(24-3)9-7-14/h6-12H,4-5H2,1-3H3

InChI Key

ILWDXRDZLZWEGS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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